Nafcillin sodium monohydrate
Nafcillin sodium monohydrate
Nafcillin sodium is an organic sodium salt. It contains a nafcillin(1-).
Nafcillin Sodium is the sodium salt form of nafcillin, a semi-synthetic naphthalene, penicillin-related Nafcillin inhibits bacterial wall synthesis by a mechanism of action similar to penicillin. Penicillinase-resistant Nafcillin is used to treat infections caused by penicillin-resistant strains of Staphylococci. (NCI04)
Nafcillin Sodium Anhydrous is the anhydrous form of the sodium salt of nafcillin, a narrow-spectrum beta-lactamase-resistant penicillin with antibacterial activity. Nafcillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
A semi-synthetic antibiotic related to penicillin.
See also: Nafcillin (has active moiety).
Nafcillin Sodium is the sodium salt form of nafcillin, a semi-synthetic naphthalene, penicillin-related Nafcillin inhibits bacterial wall synthesis by a mechanism of action similar to penicillin. Penicillinase-resistant Nafcillin is used to treat infections caused by penicillin-resistant strains of Staphylococci. (NCI04)
Nafcillin Sodium Anhydrous is the anhydrous form of the sodium salt of nafcillin, a narrow-spectrum beta-lactamase-resistant penicillin with antibacterial activity. Nafcillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
A semi-synthetic antibiotic related to penicillin.
See also: Nafcillin (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
7177-50-6
VCID:
VC20739885
InChI:
InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/t15-,16+,19-;;/m1../s1
SMILES:
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Molecular Formula:
C21H24N2NaO6S
Molecular Weight:
455.5 g/mol
Nafcillin sodium monohydrate
CAS No.: 7177-50-6
VCID: VC20739885
Molecular Formula: C21H24N2NaO6S
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Nafcillin sodium is an organic sodium salt. It contains a nafcillin(1-). Nafcillin Sodium is the sodium salt form of nafcillin, a semi-synthetic naphthalene, penicillin-related Nafcillin inhibits bacterial wall synthesis by a mechanism of action similar to penicillin. Penicillinase-resistant Nafcillin is used to treat infections caused by penicillin-resistant strains of Staphylococci. (NCI04) Nafcillin Sodium Anhydrous is the anhydrous form of the sodium salt of nafcillin, a narrow-spectrum beta-lactamase-resistant penicillin with antibacterial activity. Nafcillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis. A semi-synthetic antibiotic related to penicillin. See also: Nafcillin (has active moiety). |
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CAS No. | 7177-50-6 |
Product Name | Nafcillin sodium monohydrate |
Molecular Formula | C21H24N2NaO6S |
Molecular Weight | 455.5 g/mol |
IUPAC Name | sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Standard InChI | InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/t15-,16+,19-;;/m1../s1 |
Standard InChIKey | RKBDQTFFBRQMPN-KMFBOIRUSA-N |
Isomeric SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |
SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
Canonical SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |
Related CAS | 147-52-4 (Parent) |
Solubility | >65.5 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms | Nafcil Nafcillin Nafcillin Sodium Nafcillin, Monosodium Salt, Anhydrous Nafcillin, Sodium Naphthamidopenicillin Sodium Nafcillin Sodium, Nafcillin |
Reference | Guzmán, Flavio, MD. /Beta Lactams Antibiotics (penicillins and Cephalosporins) Mechanism of Action.” Medical Pharmacology. Pharmacology Corner, 29 Nov. 2008. Web. 21 Aug. 2012. |
PubChem Compound | 68513080 |
Last Modified | Sep 12 2023 |
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